molecular formula C5H8OS B14281005 (Allylthio)acetaldehyde CAS No. 120983-16-6

(Allylthio)acetaldehyde

Cat. No.: B14281005
CAS No.: 120983-16-6
M. Wt: 116.18 g/mol
InChI Key: UDPDMDAUIWISCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(Allylthio)acetaldehyde can be synthesized through the thermal degradation of alliin and deoxyalliin in an aqueous solution . Another method involves the thermal interaction of glucose and alliin or deoxyalliin in propylene glycol . These methods typically require controlled temperatures and specific reaction conditions to yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Allylthio)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The allylthio group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(Allylthio)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Allylthio)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The allylthio group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simple aldehyde with the formula CH3CHO.

    Propionaldehyde: An aldehyde with the formula C2H5CHO.

    Butyraldehyde: An aldehyde with the formula C3H7CHO.

Uniqueness

(Allylthio)acetaldehyde is unique due to the presence of both an aldehyde group and an allylthio group, which confer distinct chemical properties and reactivity compared to other aldehydes. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-prop-2-enylsulfanylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h2-3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDMDAUIWISCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423876
Record name (allylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120983-16-6
Record name (allylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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